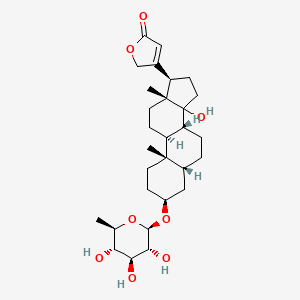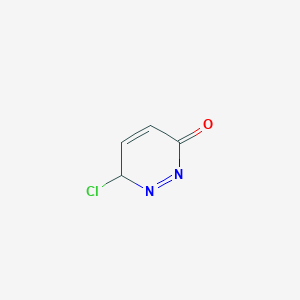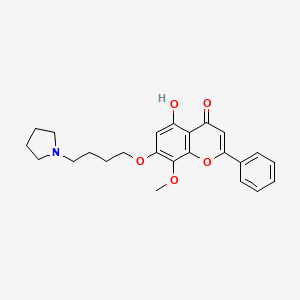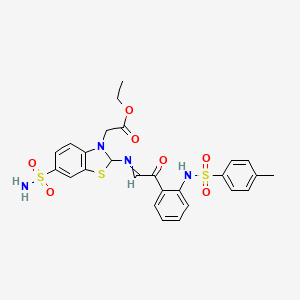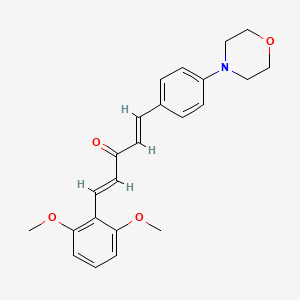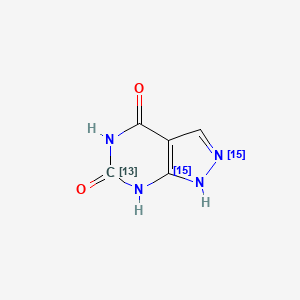
Cyclolinopeptide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclolinopeptide B is a cyclic nonapeptide isolated from flaxseed oil. It consists of nine amino acid residues: methionine, leucine, isoleucine, proline, phenylalanine, and valine . This compound is known for its hydrophobic nature and unique cyclic structure, which contributes to its stability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
Cyclolinopeptide B can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cyclized to form the cyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves extraction from flaxseed oil. The process includes cold-pressing flaxseed to obtain the oil, followed by mechanical milling and screening to separate the kernel and hull fractions. The cyclolinopeptides are then extracted using ethanol, partitioned, and precipitated to achieve high purity .
化学反応の分析
Types of Reactions
Cyclolinopeptide B undergoes various chemical reactions, including oxidation, reduction, and substitution. The methionine residues in this compound are particularly susceptible to oxidation, forming methionine sulfoxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include methionine sulfoxide and other modified peptides depending on the reaction conditions .
科学的研究の応用
Cyclolinopeptide B has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its immunosuppressive properties and ability to inhibit T-lymphocyte activation.
Industry: Utilized in the development of bioactive compounds and nutraceuticals derived from flaxseed.
作用機序
Cyclolinopeptide B exerts its effects through multiple mechanisms:
Immunosuppression: Inhibits the activation of T-lymphocytes, reducing immune response.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells, inhibiting their growth.
Molecular Targets and Pathways: Interacts with specific receptors and signaling pathways involved in immune response and cell proliferation.
類似化合物との比較
Cyclolinopeptide B is part of a family of cyclolinopeptides, including cyclolinopeptide A, C, E, and others. These compounds share similar cyclic structures but differ in their amino acid composition and biological activities . Cyclolinopeptide A, for example, is known for its immunosuppressive activity, while cyclolinopeptide E has been studied for its bitter taste precursor properties . This compound stands out due to its unique combination of amino acids and its specific biological activities .
Similar Compounds
Cyclolinopeptide A: Known for immunosuppressive activity.
Cyclolinopeptide C: Contains methionine sulfoxide.
Cyclolinopeptide E: Bitter taste precursor.
Cyclolinopeptide J: Major flaxseed oil bitter taste precursor.
This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C56H83N9O9S |
|---|---|
分子量 |
1058.4 g/mol |
IUPAC名 |
(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2S)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone |
InChI |
InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChIキー |
BRDMGDLQYNAXNM-NGFONASMSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)[C@@H](C)CC)CC(C)C)CCSC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


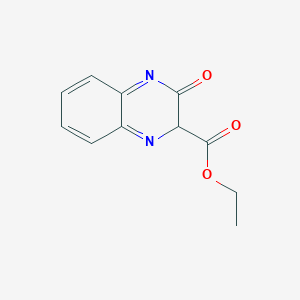


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
